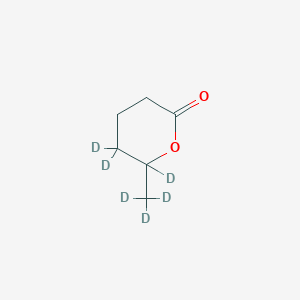![molecular formula C34H50Cl2N10O12 B13860337 1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt involves several steps:
Starting Materials: The synthesis begins with the preparation of the chlorophenyl and triazinyl intermediates.
Reaction Conditions: These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the desired compound.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
化学反応の分析
1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and triazinyl moieties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
類似化合物との比較
1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt can be compared with other similar compounds:
- 3-(4-Chlorophenyl)-7-((2,4-Dichlorobenzyl)oxy)-4H-Chromen-4-One : This compound has a different core structure but shares the chlorophenyl group.
- 3-(4-Chlorophenyl)-4-(2-Methoxyphenyl)-1,3-Thiazol-2(3H)-Imine : This compound also contains a chlorophenyl group but differs in its overall structure and functional groups.
特性
分子式 |
C34H50Cl2N10O12 |
|---|---|
分子量 |
861.7 g/mol |
IUPAC名 |
1-[amino-(4-chloroanilino)methylidene]-2-[6-[[4-(4-chloroanilino)-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]guanidine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C28H38Cl2N10O5.C6H12O7/c29-16-5-9-18(10-6-16)35-26(32)39-25(31)33-13-3-1-2-4-14-34-27-37-24(23(45)22(44)21(43)20(42)15-41)38-28(40-27)36-19-11-7-17(30)8-12-19;7-1-2(8)3(9)4(10)5(11)6(12)13/h5-12,20-23,41-45H,1-4,13-15H2,(H5,31,32,33,35,39)(H2,34,36,37,38,40);2-5,7-11H,1H2,(H,12,13)/t20-,21-,22+,23-;2-,3-,4+,5-/m11/s1 |
InChIキー |
PIZAUNHHOYTBEB-GCWZBPMMSA-N |
異性体SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCCCCCCN=C(N)N=C(N)NC3=CC=C(C=C3)Cl)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)Cl.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCCCCCCN=C(N)N=C(N)NC3=CC=C(C=C3)Cl)C(C(C(C(CO)O)O)O)O)Cl.C(C(C(C(C(C(=O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


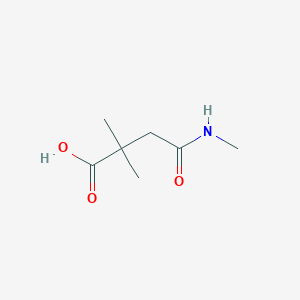
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
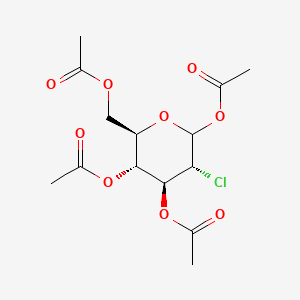
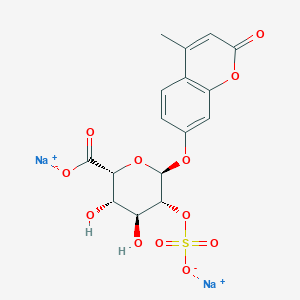

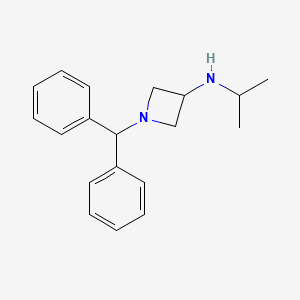
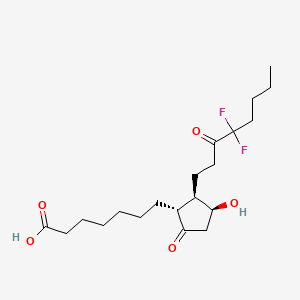
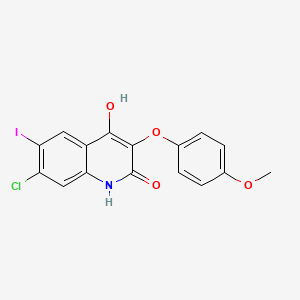
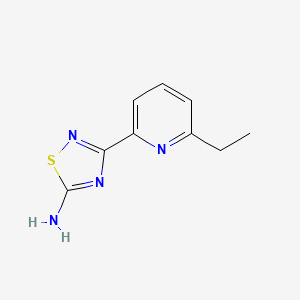
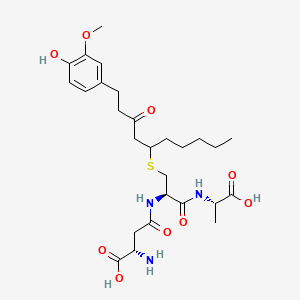
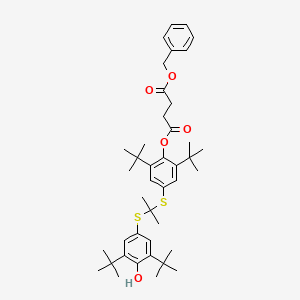

![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
